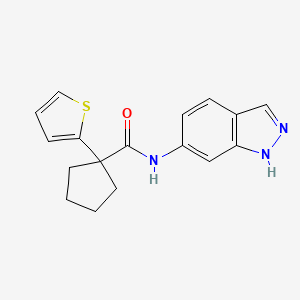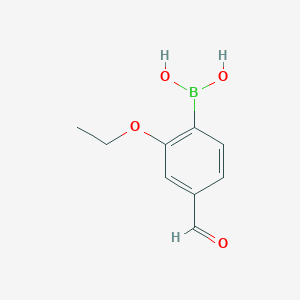
4-(3-Azidoprop-1-en-2-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azidoprop-1-en-2-yl)oxane is an organic compound with the molecular formula C8H13N3O It is characterized by the presence of an azido group attached to a prop-1-en-2-yl chain, which is further connected to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidoprop-1-en-2-yl)oxane typically involves the reaction of an appropriate precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as a bromide, reacts with sodium azide in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Azidoprop-1-en-2-yl)oxane can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Azidoprop-1-en-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(3-Azidoprop-1-en-2-yl)oxane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of reactive intermediates that can participate in further chemical transformations . These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Azidoprop-1-en-2-yl)adamantane: Similar structure with an adamantane moiety instead of an oxane ring.
4-(3-Azidoprop-1-en-2-yl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
4-(3-Azidoprop-1-en-2-yl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical properties compared to other similar compounds. The oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.
Propiedades
IUPAC Name |
4-(3-azidoprop-1-en-2-yl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQBMRVXKGEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN=[N+]=[N-])C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)
![2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2955915.png)


![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide](/img/structure/B2955921.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)
![(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline](/img/structure/B2955924.png)
![6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2955926.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE](/img/structure/B2955933.png)
![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

